4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER
Overview
Description
4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, methoxy groups, and a nitro-pyrazole moiety
Preparation Methods
The synthesis of 4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Methoxylation: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as using a base or a catalyst.
Chemical Reactions Analysis
4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ether bonds can be hydrolyzed under acidic or basic conditions to yield phenols and alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro-pyrazole moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-3,4-dimethoxyphenyl derivatives: These compounds share structural similarities but differ in their functional groups.
Nitro-pyrazole derivatives: Compounds with similar pyrazole rings and nitro groups.
Methoxyphenyl ethers: Compounds with methoxy groups and ether linkages.
The uniqueness of 4-{4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O6/c1-32-16-7-5-14(11-18(16)34-3)22-21(24)23(15-6-8-17(33-2)19(12-15)35-4)28(26-22)13-27-10-9-20(25-27)29(30)31/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNOKDMBLBFRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.